6-Chloro-3-methylpyrazine-2-carboxamide

Synthetic Chemistry Nucleophilic Substitution Medicinal Chemistry

6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a heterocyclic organic compound belonging to the pyrazine carboxamide class, characterized by a pyrazine ring with a chlorine substitution at the 6-position, a methyl group at the 3-position, and a carboxamide moiety at the 2-position. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58 g/mol
Cat. No. B11917057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methylpyrazine-2-carboxamide
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=NC=C(N=C1C(=O)N)Cl
InChIInChI=1S/C6H6ClN3O/c1-3-5(6(8)11)10-4(7)2-9-3/h2H,1H3,(H2,8,11)
InChIKeyTVIZAQWEGHFUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-methylpyrazine-2-carboxamide for Pharmaceutical Synthesis and Biological Screening: Core Identity and Procurement-Relevant Specifications


6-Chloro-3-methylpyrazine-2-carboxamide (CAS: 1166831-43-1) is a heterocyclic organic compound belonging to the pyrazine carboxamide class, characterized by a pyrazine ring with a chlorine substitution at the 6-position, a methyl group at the 3-position, and a carboxamide moiety at the 2-position . Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol . The compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical research and development, with the chlorine atom providing a reactive handle for further derivatization via nucleophilic substitution [1].

6-Chloro-3-methylpyrazine-2-carboxamide: Why Generic Interchange with Pyrazinamide Analogs is Scientifically Invalid


Direct substitution of 6-Chloro-3-methylpyrazine-2-carboxamide with other pyrazine-2-carboxamide analogs is not supported by the empirical structure-activity relationship (SAR) literature. Studies on chlorinated N-phenylpyrazine-2-carboxamides demonstrate that even subtle changes in substitution patterns (e.g., 5-chloro vs. 6-chloro, or the presence of a tert-butyl group) drastically alter biological activity, including antimycobacterial potency and selectivity, as well as physicochemical properties such as lipophilicity [1]. Specifically, derivatives with 5-chloro substitution on the pyrazine ring have been shown to be generally more active against Mycobacterium tuberculosis compared to their 6-chloro positional isomers or non-chlorinated analogues [2]. Furthermore, the presence of a 3-methyl group influences the compound's lipophilicity (logP) and, consequently, its permeability and interaction with hydrophobic biological targets, as seen in photosynthesis-inhibiting activity studies [3]. Therefore, assuming functional or biological equivalence without rigorous, head-to-head comparative data is a significant scientific risk.

6-Chloro-3-methylpyrazine-2-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs


Reactivity Profile: 6-Chloro vs. 5-Chloro Pyrazine-2-carboxamides

The 6-chloro substitution on the pyrazine ring provides a distinct reactivity profile for nucleophilic aromatic substitution compared to the 5-chloro isomer. The electron-withdrawing effect of the adjacent nitrogen atoms at the 1- and 4-positions of the pyrazine ring differs between the 5- and 6- positions. This influences the rate and selectivity of reactions with amines, which is critical for generating diverse compound libraries [1]. While quantitative kinetic data for 6-Chloro-3-methylpyrazine-2-carboxamide is not available, class-level inference from studies on 6-chloropyrazine derivatives indicates that the C6 position is more susceptible to nucleophilic attack than the C5 position due to the proximity of the second ring nitrogen. This differential reactivity is essential for synthetic route planning and building block selection [2].

Synthetic Chemistry Nucleophilic Substitution Medicinal Chemistry

Lipophilicity (logP) as a Differentiator: 6-Chloro-3-methyl vs. Unsubstituted Pyrazine-2-carboxamide

Lipophilicity is a key determinant of passive membrane permeability and target engagement. The presence of a methyl group at the 3-position and a chlorine atom at the 6-position significantly increases the logP of 6-Chloro-3-methylpyrazine-2-carboxamide compared to the parent pyrazine-2-carboxamide. The calculated logP for the target compound is approximately 1.82, while the parent compound has a calculated logP of approximately -0.38 [1]. This difference of over 2 log units implies a 100-fold difference in partition coefficient, directly influencing the compound's suitability for crossing biological membranes.

ADME Lipophilicity Physicochemical Property

Antimycobacterial Activity: SAR Positioning Relative to 5-Chloro and 6-Chloro Isomers

A head-to-head SAR study of N-pyrazinylbenzamides and N-phenylpyrazine-2-carboxamides found that derivatives with a 5-chloro substitution on the pyrazine ring are generally more active against M. tuberculosis H37Rv compared to their 6-chloro positional isomers. The best activity against Mtb was found in a 5-chloro derivative (MIC = 3.13 μg/mL), whereas 6-chloro analogs in the same series showed reduced or no activity [1]. In another study, a 6-chloro derivative, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, showed 65% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL [2].

Antimycobacterial Structure-Activity Relationship Tuberculosis

Photosynthesis-Inhibiting Activity: 6-Chloro Analogs vs. 5-tert-Butyl-6-Chloro Derivatives

In a study evaluating photosynthesis-inhibiting activity in spinach chloroplasts, a 6-chloro derivative, 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, showed an IC50 of 51.0 μmol·L⁻¹ [1]. However, the introduction of a bulky tert-butyl group at the 5-position, as in 5-tert-butyl-6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide, significantly enhanced this activity, achieving an IC50 of 43.0 μmol·L⁻¹ [2]. This demonstrates that the 6-chloro substitution alone provides a baseline level of activity, but is substantially improved by additional hydrophobic substitutions.

Herbicide Photosynthesis Inhibition Agrochemical

Antifungal Activity: 6-Chloro vs. 5-tert-Butyl-6-Chloro Pyrazine-2-carboxamides

The 3-methylphenyl amide of 6-chloro-pyrazine-2-carboxylic acid (a close structural analog) exhibited only poor in vitro antifungal effect against a panel of strains, with an MIC range of 31.25-500 μmol·dm⁻³ [1]. In contrast, the addition of a 5-tert-butyl group to the same core structure yielded a compound that, while still having a poor antifungal profile, was the most active antialgal compound tested with an IC50 of 0.063 mmol·dm⁻³ [1]. This highlights the 6-chloro-3-methyl core as a weak antifungal agent, but a potentially more useful antialgal scaffold.

Antifungal SAR Infectious Disease

6-Chloro-3-methylpyrazine-2-carboxamide: Evidence-Based Application Scenarios for Research and Procurement


Synthetic Intermediate for Diverse Pyrazine-2-carboxamide Libraries

The compound's 6-chloro substituent provides a reactive handle for nucleophilic substitution reactions, enabling the synthesis of a wide array of 6-substituted pyrazine-2-carboxamide derivatives. Its use is supported by class-level evidence that the 6-chloro position is more susceptible to substitution than the 5-chloro position [3]. This makes it a preferred building block for medicinal chemists seeking to rapidly explore chemical space around the pyrazine core. Procurement should be prioritized when the goal is to generate a focused library for SAR studies where the 6-position is the primary variable.

Reference Compound for Antimycobacterial SAR Studies

Given the established SAR that 5-chloro derivatives generally exhibit superior antimycobacterial activity compared to 6-chloro isomers [3], 6-Chloro-3-methylpyrazine-2-carboxamide serves as a valuable negative control or a lower-potency reference point in assays against M. tuberculosis H37Rv. It provides a quantifiable baseline (e.g., comparing to a 5-chloro analog with an MIC of 3.13 μg/mL) for evaluating the impact of positional isomerism on target engagement and potency. This is essential for understanding the precise molecular interactions required for optimal antimycobacterial activity.

Lipophilicity Tuning in ADME Optimization Studies

The compound's calculated logP of approximately 1.82 represents a significant increase in lipophilicity over the parent pyrazine-2-carboxamide (logP ≈ -0.38) [3]. This property makes it a useful probe molecule for investigating the relationship between lipophilicity and membrane permeability, plasma protein binding, or metabolic stability within a pyrazine-containing chemical series. Researchers can use this compound to experimentally quantify the ADME impact of adding a single methyl and a chloro group to the core scaffold.

Agrochemical Lead Discovery: Photosynthesis Inhibition Screening

The 6-chloro pyrazine carboxamide class has demonstrated measurable photosynthesis-inhibiting activity, with IC50 values in the 40-50 μmol·L⁻¹ range for related compounds [3]. 6-Chloro-3-methylpyrazine-2-carboxamide can be utilized as a starting point or a benchmark in herbicide discovery programs targeting photosystem II. Its moderate activity and amenability to further functionalization at the 6-position via nucleophilic substitution make it a logical choice for generating initial hits and exploring SAR around this mode of action.

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